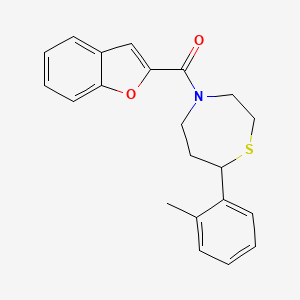![molecular formula C22H18Cl3NO2 B2693762 (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone CAS No. 478050-11-2](/img/structure/B2693762.png)
(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone
カタログ番号 B2693762
CAS番号:
478050-11-2
分子量: 434.74
InChIキー: GYOAHBGWMYFOGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone is a complex organic molecule. It is related to Rimonabant, an antiobesity agent . The molecule contains several functional groups, including a chlorophenyl group, a furyl group, and a tetrahydropyrrole group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, 4-Chlorochalcone, a related compound, can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (a mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .科学的研究の応用
Synthesis and Potential Therapeutic Applications
- A series of compounds similar to the specified chemical, focusing on the synthesis and evaluation for therapeutic applications, was developed. These compounds have been investigated for their inhibitory activity against enzymes like α-glucosidase, showing considerable potential. The synthesis involves a linear bi-step approach, highlighting the compound's versatility in drug discovery, especially for diabetes management (Abbasi et al., 2019).
Biocatalysis in Drug Synthesis
- The use of microbial cells for biocatalysis, specifically in the synthesis of chiral intermediates for drugs like Betahistine, showcases the relevance of similar compounds in producing essential pharmaceuticals. This study emphasizes the efficiency of microbial cells in creating high-yield, enantiomerically enriched pharmaceutical intermediates, which are crucial for developing drugs with fewer side effects (Ni et al., 2012).
Structural Analysis and Crystallography
- Detailed structural analysis of related compounds through techniques like X-ray crystallography provides insights into their molecular configurations, intermolecular interactions, and potential for forming inclusion complexes. Such studies are fundamental in the design and development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).
Antimicrobial and Anticancer Activity
- Novel derivatives displaying significant antimicrobial and anticancer activities highlight the therapeutic potential of compounds with structural similarities. The synthesis and evaluation of these derivatives underscore their role in developing new treatments for infectious diseases and cancer, demonstrating the broad applicability of such chemical frameworks in medicinal chemistry (Hafez et al., 2016).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking and quantum chemical analyses, are essential for understanding the interaction mechanisms of these compounds with biological targets. Such studies can predict the binding affinity of compounds to specific proteins, aiding in the design of drugs with high specificity and potency. The antimicrobial activity and potential as anticancer agents are particularly highlighted, showing the compound's promise in therapeutic applications (Sivakumar et al., 2021).
特性
IUPAC Name |
(4-chlorophenyl)-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1-methylpyrrolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl3NO2/c1-26-11-17(18(12-26)22(27)13-2-4-14(23)5-3-13)21-9-8-20(28-21)16-7-6-15(24)10-19(16)25/h2-10,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOAHBGWMYFOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2693681.png)
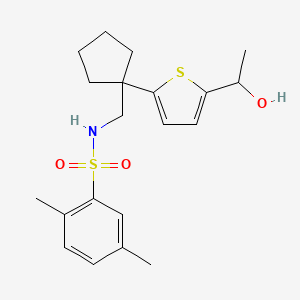
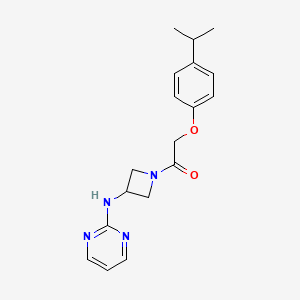
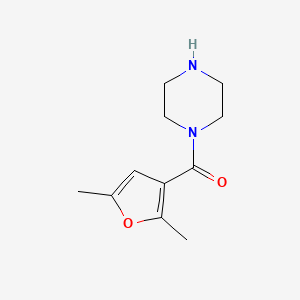
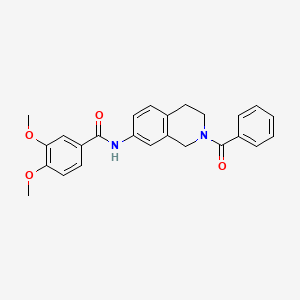
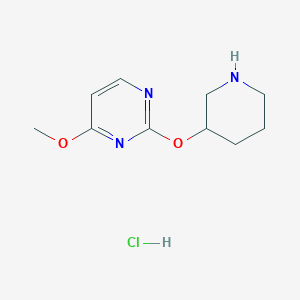

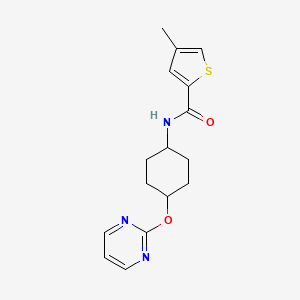

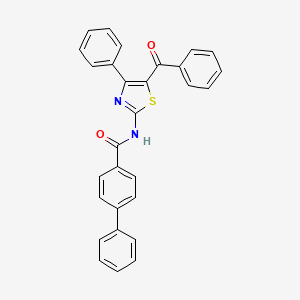
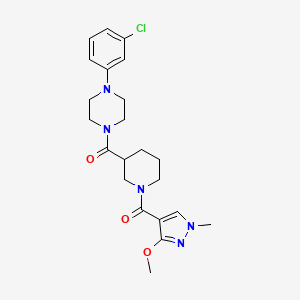
![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)
